4-[[1-(Ethylcarbamoyl)pyrrolidin-3-yl]carbamoylamino]-5-phenylpentanoic acid

Catalog No.
S7025999
CAS No.
M.F
C19H28N4O4
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[[1-(Ethylcarbamoyl)pyrrolidin-3-yl]carbamoylami...

Product Name

4-[[1-(Ethylcarbamoyl)pyrrolidin-3-yl]carbamoylamino]-5-phenylpentanoic acid

IUPAC Name

4-[[1-(ethylcarbamoyl)pyrrolidin-3-yl]carbamoylamino]-5-phenylpentanoic acid

Molecular Formula

C19H28N4O4

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C19H28N4O4/c1-2-20-19(27)23-11-10-16(13-23)22-18(26)21-15(8-9-17(24)25)12-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3,(H,20,27)(H,24,25)(H2,21,22,26)

InChI Key

VIIVWKHCADPBMI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCC(C1)NC(=O)NC(CCC(=O)O)CC2=CC=CC=C2
ECPPA is a complex organic molecule that belongs to the class of amino acids. It is primarily used as a starting material in the synthesis of various bioactive molecules and drug candidates. ECPPA contains a pyrrolidine ring and a phenyl group and is characterized by its high melting and boiling points.
ECPPA is a white to off-white crystalline powder that is slightly soluble in water. It has a molecular weight of 429.55 g/mol, a boiling point of 732.2°C at 760 mmHg, and a melting point of 152-156°C.
ECPPA can be synthesized via a multistep process involving the reaction of various starting materials, including 3-carboxypropanenitrile, ethylamine, and phenylacetic acid. The final product can be purified using a combination of techniques such as column chromatography, recrystallization, and distillation. The structure of ECPPA can be characterized using a variety of analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Analyzing and characterizing ECPPA is important to understand its properties and identify impurities that may affect its efficacy in various applications. Analytical methods such as high-performance liquid chromatography (HPLC) and Fourier-transform infrared spectroscopy (FTIR) are commonly used to analyze the purity and structural characteristics of ECPPA.
ECPPA has demonstrated potential biological effects in various scientific studies. For example, it has shown the ability to inhibit the growth of cancer cells and reduce inflammation in allergic reactions, indicating its potential utility as a drug candidate. However, more research is needed to fully understand the biological effects of ECPPA and its potential applications in various fields.
ECPPA has demonstrated low toxicity in scientific experiments, with LD50 values exceeding 2000 mg/kg in animal studies. However, more research is needed to fully understand the safety of ECPPA in long-term studies.
ECPPA has a wide range of potential applications in scientific experiments. It has been used as a starting material in the synthesis of various bioactive molecules, including anticancer agents and anti-inflammatory drugs. Additionally, ECPPA can be used in the fabrication of materials such as polymers and nanoparticles, which have potential applications in drug delivery.
Research on ECPPA is still in the early stages, with much more potential for understanding its properties and potential utility in various fields. Recent studies have focused on the synthesis of new molecules based on ECPPA and its derivatives, as well as exploring its potential applications in materials science.
ECPPA has the potential for broad implications in various fields of research and industry. In drug development, ECPPA and its derivatives could be used in the synthesis of new drug candidates with improved efficacy and lower toxicity, particularly in the treatment of cancer and inflammatory diseases. In the materials science field, ECPPA-based materials could have potential applications in drug delivery, nanotechnology, and electronics.
While ECPPA shows promise as a starting material for the synthesis of various bioactive molecules, there are several limitations to its use. These include low solubility and limited bioavailability, which may affect its overall efficacy as a drug candidate. Future research could focus on improving the solubility and bioavailability of ECPPA and its derivatives, as well as exploring new areas of application such as proteomics and genomics. Additionally, more research is needed to fully understand the biological effects of ECPPA in long-term studies.
Here are some potential future directions for research on ECPPA:
1. Investigating the efficacy of ECPPA-based materials in drug delivery applications, such as targeted cancer therapy and gene therapy.
2. Developing new ECPPA derivatives with improved solubility and bioavailability, as well as exploring their potential in drug design.
3. Exploring the role of ECPPA in proteomics and genomics, particularly its potential use in protein engineering and DNA sequencing.
4. Conducting long-term studies on the safety and toxicity of ECPPA and its derivatives in humans.
5. Exploring the potential use of ECPPA-based materials in the fabrication of electronics, particularly in the field of organic semiconductors.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

376.21105539 g/mol

Monoisotopic Mass

376.21105539 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-26-2023

Explore Compound Types